molecular formula C32H34N2O5 B562302 rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 CAS No. 1216475-21-6

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6

Cat. No.: B562302
CAS No.: 1216475-21-6
M. Wt: 532.67
InChI Key: STIBLONETZHESW-LGZFOOLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is a complex organic compound used primarily in proteomics research. This compound is characterized by its intricate molecular structure, which includes benzyl, hydroxyl, benzyloxy, nitrophenyl, methoxyphenyl, and propylamine groups. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen.

Preparation Methods

The synthesis of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Various substituents can be introduced or replaced on the benzyl or phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be used in drug development and testing, particularly for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to proteins and other biomolecules, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 include other deuterated amines and benzyl derivatives. These compounds share similar structural features but may differ in their specific functional groups and isotopic composition. The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which can provide distinct advantages in certain research applications.

Properties

IUPAC Name

2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23H2,1-2H3/i1D3,19D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBLONETZHESW-LGZFOOLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661801
Record name 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216475-21-6
Record name 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.